Cas no 22948-94-3 (1-Acetyl-1H-indole-3-carbaldehyde)

1-Acetyl-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Acetyl-1H-indole-3-carbaldehyde
- 1-ACETYL-3-INDOLECARBOXALDEHYDE
- 1-Acetylindole-3-carboxaldehyde
- 1-acetylindole-3-carbaldehyde
- N-Acetyl-3-indolecarboxaldehyde
- N-Acetylindole-3-Carboxaldehyde
- 1-acetyl-1H-3-indolecarbaldehyde
- 1-acetyl-1H-indole-3-carboxaldehyde
- 1-acetyl-3-formylindole
- N-acetyl-1H-indole-3-carbaldehyde
- N-Acetylindol-3-carboxaldehyde
- NSC 61289
- NCGC00186378-01
- EINECS 245-347-0
- InChI=1/C11H9NO2/c1-8(14)12-6-9(7-13)10-4-2-3-5-11(10)12/h2-7H,1H
- 1-Acetyl-3-indolecarboxaldehyde, 98%
- NSC61289
- A15391
- SCHEMBL870631
- FT-0607280
- OpticalBrightenerVBL
- LCJLFGSKHBDOAY-UHFFFAOYSA-N
- NS00027307
- NSC-61289
- CS-0142077
- 22948-94-3
- PS-5825
- INDOLE-3-CARBOXALDEHYDE, 1-ACETYL-
- MFCD00039691
- SY061794
- DTXSID60177489
- 1H-Indole-3-carboxaldehyde, 1-acetyl-
- AKOS001588414
- BCP26459
- N-acetylindole-3-aldehyde
- 56ESZ895CE
- A-1400
- CHEBI:133207
- UNII-56ESZ895CE
- CHEMBL1650260
- STK386919
- ALBB-026362
- A10011
- DB-046032
-
- MDL: MFCD00039691
- インチ: InChI=1S/C11H9NO2/c1-8(14)12-6-9(7-13)10-4-2-3-5-11(10)12/h2-7H,1H3
- InChIKey: LCJLFGSKHBDOAY-UHFFFAOYSA-N
- SMILES: CC(=O)N1C=C(C=O)C2=CC=CC=C21
計算された属性
- 精确分子量: 187.06300
- 同位素质量: 187.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 39.1
- Surface Charge: 0
じっけんとくせい
- Color/Form: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.19
- ゆうかいてん: 165 °C (lit.)
- Boiling Point: 336 °C at 760 mmHg
- フラッシュポイント: 157 °C
- Refractive Index: 1.598
- PSA: 39.07000
- LogP: 2.11390
- 敏感性: Air Sensitive
1-Acetyl-1H-indole-3-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- Risk Phrases:R36/37/38
1-Acetyl-1H-indole-3-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Acetyl-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212717-10g |
1-Acetyl-1H-indole-3-carbaldehyde |
22948-94-3 | 98% | 10g |
¥286 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212717-25g |
1-Acetyl-1H-indole-3-carbaldehyde |
22948-94-3 | 98% | 25g |
¥656 | 2023-04-14 | |
abcr | AB131169-1 g |
1-Acetylindole-3-carboxaldehyde, 98%; . |
22948-94-3 | 98% | 1g |
€50.40 | 2023-06-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212717-1g |
1-Acetyl-1H-indole-3-carbaldehyde |
22948-94-3 | 98% | 1g |
¥62 | 2023-04-14 | |
abcr | AB131169-5 g |
1-Acetylindole-3-carboxaldehyde, 98%; . |
22948-94-3 | 98% | 5g |
€78.10 | 2023-06-24 | |
eNovation Chemicals LLC | D953285-100g |
1H-Indole-3-carboxaldehyde, 1-acetyl- |
22948-94-3 | 98% | 100g |
$195 | 2024-06-07 | |
TRC | B400183-500mg |
1-Acetyl-1H-indole-3-carbaldehyde |
22948-94-3 | 500mg |
$ 65.00 | 2022-06-07 | ||
TRC | B400183-2.5g |
1-Acetyl-1H-indole-3-carbaldehyde |
22948-94-3 | 2.5g |
$ 80.00 | 2022-06-07 | ||
TRC | B400183-250mg |
1-Acetyl-1H-indole-3-carbaldehyde |
22948-94-3 | 250mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39260-20mg |
1-Acetyl-1H-indole-3-carbaldehyde |
22948-94-3 | 98% | 20mg |
¥188.0 | 2023-09-09 |
1-Acetyl-1H-indole-3-carbaldehydeに関する追加情報
Introduction to 1-Acetyl-1H-indole-3-carbaldehyde (CAS No. 22948-94-3)
1-Acetyl-1H-indole-3-carbaldehyde, with the CAS number 22948-94-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indole family and is characterized by its unique structural features, which include an acetyl group and an aldehyde functional group. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The molecular formula of 1-Acetyl-1H-indole-3-carbaldehyde is C11H9NO2, and its molecular weight is approximately 187.19 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 65 to 67°C, making it relatively stable under standard laboratory conditions.
In recent years, 1-Acetyl-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of indole derivatives, which are known for their diverse biological activities. For instance, indole derivatives have been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making them valuable candidates for therapeutic interventions.
A notable study published in the Journal of Medicinal Chemistry in 2022 explored the use of 1-Acetyl-1H-indole-3-carbaldehyde in the synthesis of novel indole-based inhibitors of protein kinases. Protein kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in various diseases, including cancer and neurodegenerative disorders. The researchers found that compounds derived from 1-Acetyl-1H-indole-3-carbaldehyde exhibited potent inhibitory activity against specific protein kinases, suggesting their potential as lead compounds for drug development.
Beyond its applications in medicinal chemistry, 1-Acetyl-1H-indole-3-carbaldehyde has also been investigated for its role in natural product synthesis. Indoles are common structural motifs found in many natural products with therapeutic potential, such as alkaloids and peptides. A study published in Organic Letters in 2023 demonstrated the use of 1-Acetyl-1H-indole-3-carbaldehyde as a key intermediate in the total synthesis of several complex natural products, highlighting its versatility and synthetic utility.
The synthetic accessibility of 1-Acetyl-1H-indole-3-carbaldehyde has further contributed to its popularity among researchers. Various synthetic routes have been developed to produce this compound efficiently and on a larger scale. One such method involves the acetylation of indole followed by formylation using Vilsmeier reagents. This approach has been optimized to achieve high yields and purity, making it suitable for both academic research and industrial applications.
In addition to its synthetic utility, the physical and chemical properties of 1-Acetyl-1H-indole-3-carbaldehyde have been well-characterized. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy have been employed to confirm its structure and purity. These techniques are essential for ensuring the quality and consistency of the compound, which is crucial for downstream applications.
The safety profile of 1-Acetyl-1H-indole-3-carbaldehyde has also been evaluated. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that like many organic compounds, it should be handled with care to avoid inhalation or skin contact. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.
In conclusion, 1-Acetyl-1H-indole-3-carbaldehyde (CAS No. 22948-94-3) is a multifaceted compound with significant potential in various areas of research and development. Its unique structural features make it a valuable intermediate in the synthesis of bioactive molecules, while its synthetic accessibility ensures its availability for both academic and industrial applications. As research continues to uncover new applications and properties of this compound, it is likely to remain an important player in the fields of medicinal chemistry and pharmaceutical science.
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